![molecular formula C21H24N4 B2987386 2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline CAS No. 896852-43-0](/img/structure/B2987386.png)
2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a quinazoline, which is a fused two-ring system, containing a benzene ring and a pyrimidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrolidine ring, followed by the construction of the quinazoline ring system. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and quinazoline rings would give the molecule a rigid, three-dimensional structure. The exact structure would need to be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The pyrrolidine ring, for example, is a common feature in many biologically active compounds and is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be determined through experimental testing .科学的研究の応用
Amplifiers of Phleomycin
Compounds including pyrazolo[3,4-d]pyrimidine and quinazoline derivatives have been studied for their potential as amplifiers of phleomycin, a chemotherapeutic agent. These compounds, through their interaction with simple alkyl halides, have demonstrated activities that could potentially enhance the effects of phleomycin against E. coli, suggesting a role in enhancing antibiotic efficacy or in chemotherapeutic applications (Brown et al., 1979).
Benzodiazepine Receptor Ligands
Fused imidazopyridines, including 2-arylimidazo[4,5-c]quinolines, have been synthesized and evaluated as benzodiazepine receptor ligands. Their structural modifications, notably at the 2-position of the aryl group, significantly influence their affinity and activity towards benzodiazepine receptors. This suggests potential applications in the development of therapeutics for neurological conditions, such as anxiety disorders and epilepsy (Takada et al., 1996).
Antitubercular Activity
Pyrazole–quinazolinone hybrid analogs have been synthesized and tested for their antitubercular activity. Certain compounds within this family demonstrated excellent activity against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Pandit & Dodiya, 2012).
Optoelectronic Materials
Quinazolines and pyrimidines have been explored for their applications in optoelectronic materials due to their luminescent properties. These compounds, incorporated into π-extended conjugated systems, show promise for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting their versatility beyond pharmaceutical applications (Lipunova et al., 2018).
Antimalarial Drug Lead
Research on 6,7-dimethoxyquinazoline-2,4-diamines has led to the identification of potent antimalarial compounds, exemplifying the potential of quinazoline derivatives in contributing to the development of new antimalarial drugs (Mizukawa et al., 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-methyl-3-phenyl-9-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4/c1-15-19(16-9-3-2-4-10-16)20-22-18-12-6-5-11-17(18)21(25(20)23-15)24-13-7-8-14-24/h2-4,9-10H,5-8,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMUCOHWBSAJAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

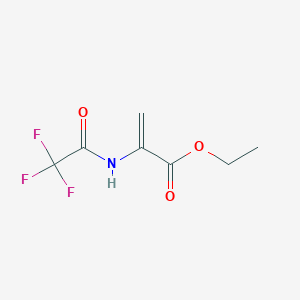
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2987305.png)
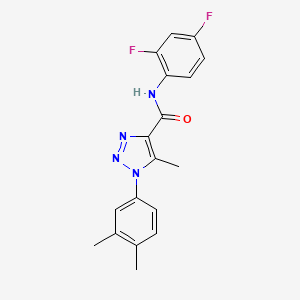
![(2-hydroxyphenyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2987307.png)
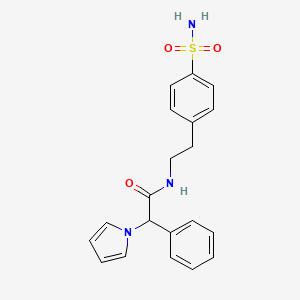
![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2987309.png)
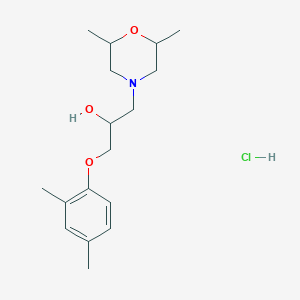
![5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2987311.png)
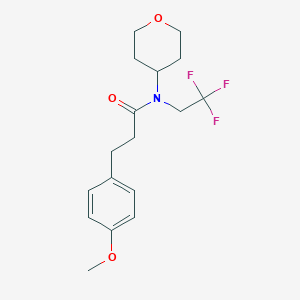


![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one](/img/structure/B2987320.png)
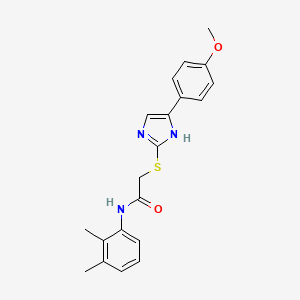
![N-(4-Tricyclo[4.3.1.03,8]decanyl)prop-2-enamide](/img/structure/B2987324.png)